N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyethyl group, and a methylsulfanylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors could be beneficial for large-scale production, as they offer better control over reaction parameters and can handle larger volumes of reactants.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The piperidine ring and the methoxyethyl group may interact with biological receptors, while the methylsulfanyl group could influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound useful for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Similar structure but lacks the ethanediamide and methylsulfanylphenyl groups.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide: Another piperidine derivative with different substituents.
Uniqueness
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl, piperidine, and methylsulfanylphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-24-11-10-21-8-6-14(7-9-21)13-19-17(22)18(23)20-15-4-3-5-16(12-15)25-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWBFGGLROLSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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